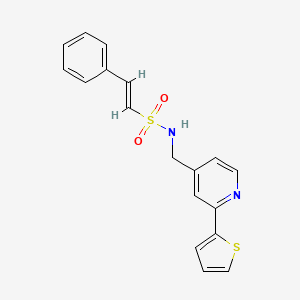

(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H16N2O2S2 and its molecular weight is 356.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a phenyl group, a thiophene moiety, and a pyridine derivative. This unique combination contributes to its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H20N2O2S |

| Molecular Weight | 356.45 g/mol |

| Solubility | Soluble in DMSO, sparingly soluble in water |

The biological activity of this compound primarily involves its interaction with specific molecular targets within the cell. Research indicates that the compound may modulate enzyme activity related to inflammation and cancer pathways, particularly through inhibition of the mPGES-1 enzyme, which plays a critical role in prostaglandin E2 synthesis. This inhibition can lead to reduced inflammatory responses and potential anticancer effects .

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiophene and pyridine structures have shown promising results against various cancer cell lines. In one study, compounds derived from similar structures exhibited IC50 values in the low micromolar range against A549 lung cancer cells, indicating significant cytotoxicity .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. In vitro assays demonstrated that it possesses activity against several bacterial strains, suggesting potential applications in treating infections . The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

- Study on mPGES-1 Inhibition : A study identified (E)-2-pheny-N-(thiophen-2-yl)methyl derivatives as potent mPGES-1 inhibitors, leading to reduced inflammation and tumor growth in animal models . The most effective compound induced G0/G1 phase arrest in cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Evaluation : Another investigation evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their therapeutic potential .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl or thiophene rings can significantly influence potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substituting electron-withdrawing groups on phenyl | Increases anticancer activity |

| Altering thiophene position | Modulates antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-2-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)ethenesulfonamide, and how can reaction yields be optimized?

Answer: The compound can be synthesized via a two-step protocol:

Sulfonamide formation : React (E)-2-phenylethenesulfonyl chloride with 2-(thiophen-2-yl)pyridin-4-ylmethanamine under basic conditions (e.g., pyridine or triethylamine) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product.

Yield optimization strategies :

- Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to amine).

- Control reaction temperature (0–5°C for sulfonamide coupling to minimize side reactions) .

- Use microwave-assisted synthesis (e.g., 60°C, 10 min) to enhance efficiency and reduce degradation .

Q. How can the (E)-configuration of the ethenesulfonamide moiety be confirmed experimentally?

Answer: The E/Z isomerism is validated via:

- ¹H NMR : Trans coupling constants (J = 15.3–15.8 Hz) between the vinylic protons (=CH and CH=) .

- NOESY : Absence of nuclear Overhauser effect (NOE) between the sulfonamide NH and the phenyl/thiophene protons, confirming trans geometry .

- X-ray crystallography : If crystalline, single-crystal analysis provides unambiguous confirmation (e.g., analogous structures in ).

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion matching calculated m/z within 3 ppm error) .

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC. Key signals include:

- FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting biological activity data for sulfonamide analogues be resolved, particularly when structural variations lead to opposing results?

Answer:

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., electron-withdrawing groups on phenyl rings) and correlate with bioassay data (e.g., IC₅₀ values). For example, fluorination at the 4-position of the aryl group enhances potency in analogues .

- Statistical validation : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity.

- Orthogonal assays : Validate results across multiple cell lines (e.g., U87MG glioma vs. HEK293) to rule out cell-specific artifacts .

Q. What experimental design considerations are critical for ensuring reproducibility in sulfonamide synthesis and bioactivity studies?

Answer:

- Reagent purity : Use freshly distilled amines and sulfonyl chlorides to avoid hydrolysis byproducts .

- Degradation control : Store compounds at –20°C under argon to prevent oxidation of the thiophene ring .

- Bioassay standardization :

- Include positive controls (e.g., known kinase inhibitors for enzyme assays).

- Pre-equilibrate cells in serum-free media for 24 h before treatment to reduce variability .

Q. How can advanced computational methods complement experimental data in optimizing the compound’s pharmacokinetic profile?

Answer:

- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina. Focus on interactions between the sulfonamide group and catalytic lysine residues .

- ADMET prediction : Use SwissADME to estimate logP (target: 2–3), aqueous solubility, and CYP450 inhibition.

- MD simulations : Assess conformational stability of the (E)-configuration in physiological conditions (e.g., 100 ns simulations in explicit solvent) .

Q. What strategies can address discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

Answer:

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents deshield aromatic protons .

- Dynamic effects : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to account for rotational barriers in the ethenesulfonamide group .

- Impurity profiling : Perform LC-MS to detect trace byproducts (e.g., Z-isomers or unreacted amine) that distort NMR integrals .

Q. How can the compound’s stability under biological assay conditions be systematically evaluated?

Answer:

- Forced degradation studies :

- Acidic/basic conditions : Incubate in PBS (pH 2.0 or 9.0) at 37°C for 24 h; monitor via HPLC .

- Oxidative stress : Treat with 0.3% H₂O₂; track sulfone formation via TLC .

- Plasma stability : Incubate with rat plasma (37°C, 1 h); quantify intact compound using LC-MS/MS .

Properties

IUPAC Name |

(E)-2-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c21-24(22,12-9-15-5-2-1-3-6-15)20-14-16-8-10-19-17(13-16)18-7-4-11-23-18/h1-13,20H,14H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCSWQLHLUHUHJ-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.